molecular formula C18H17N5O5 B14465422 Benzamide, p-methoxy-N-(((2-(6-nitro-1H-benzimidazol-1-yl)ethyl)amino)carbonyl)- CAS No. 66485-89-0

Benzamide, p-methoxy-N-(((2-(6-nitro-1H-benzimidazol-1-yl)ethyl)amino)carbonyl)-

Cat. No.: B14465422
CAS No.: 66485-89-0
M. Wt: 383.4 g/mol
InChI Key: GTZVTJWCVDNGAT-UHFFFAOYSA-N
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Description

Benzamide, p-methoxy-N-(((2-(6-nitro-1H-benzimidazol-1-yl)ethyl)amino)carbonyl)-: is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are heterocyclic aromatic compounds that consist of a benzene ring fused to an imidazole ring. This specific compound is characterized by the presence of a nitro group at the 6th position of the benzimidazole ring, a methoxy group at the para position of the benzamide, and an ethylamino carbonyl linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, p-methoxy-N-(((2-(6-nitro-1H-benzimidazol-1-yl)ethyl)amino)carbonyl)- typically involves multiple steps:

    Formation of the Benzimidazole Core: The initial step involves the construction of the benzimidazole core. This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Nitration: The benzimidazole core is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 6th position.

    Methoxylation: The benzamide moiety is introduced by reacting the nitrated benzimidazole with p-methoxybenzoyl chloride in the presence of a base such as pyridine.

    Coupling: Finally, the ethylamino carbonyl linkage is formed by coupling the intermediate with ethylamine under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Benzamide, p-methoxy-N-(((2-(6-nitro-1H-benzimidazol-1-yl)ethyl)amino)carbonyl)-: undergoes various chemical reactions:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy group can undergo nucleophilic substitution reactions, where it can be replaced by other nucleophiles under basic conditions.

    Coupling Reactions: The ethylamino carbonyl linkage can participate in coupling reactions with various electrophiles to form new derivatives.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, bases like sodium hydroxide, and various electrophiles.

Scientific Research Applications

Benzamide, p-methoxy-N-(((2-(6-nitro-1H-benzimidazol-1-yl)ethyl)amino)carbonyl)-: has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of Benzamide, p-methoxy-N-(((2-(6-nitro-1H-benzimidazol-1-yl)ethyl)amino)carbonyl)- involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The benzimidazole core can bind to enzymes and receptors, modulating their activity and affecting cellular pathways.

Comparison with Similar Compounds

Benzamide, p-methoxy-N-(((2-(6-nitro-1H-benzimidazol-1-yl)ethyl)amino)carbonyl)-: can be compared with other benzimidazole derivatives such as:

    2-Nitrobenzamide: Similar in structure but lacks the methoxy and ethylamino carbonyl groups.

    6-Nitrobenzimidazole: Contains the nitro group but lacks the benzamide and ethylamino carbonyl moieties.

    p-Methoxybenzamide: Contains the methoxy group but lacks the benzimidazole and nitro groups.

The uniqueness of Benzamide, p-methoxy-N-(((2-(6-nitro-1H-benzimidazol-1-yl)ethyl)amino)carbonyl)- lies in its combination of functional groups, which confer specific chemical and biological properties.

Properties

CAS No.

66485-89-0

Molecular Formula

C18H17N5O5

Molecular Weight

383.4 g/mol

IUPAC Name

N-methoxy-N-[2-(6-nitrobenzimidazol-1-yl)ethylcarbamoyl]benzamide

InChI

InChI=1S/C18H17N5O5/c1-28-22(17(24)13-5-3-2-4-6-13)18(25)19-9-10-21-12-20-15-8-7-14(23(26)27)11-16(15)21/h2-8,11-12H,9-10H2,1H3,(H,19,25)

InChI Key

GTZVTJWCVDNGAT-UHFFFAOYSA-N

Canonical SMILES

CON(C(=O)C1=CC=CC=C1)C(=O)NCCN2C=NC3=C2C=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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